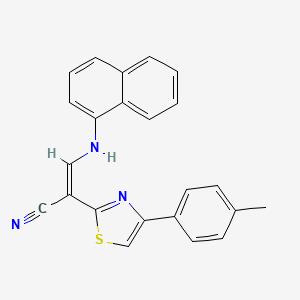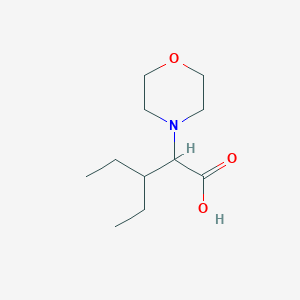
3-Ethyl-2-morpholin-4-ylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-morpholin-4-ylpentanoic acid is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. While the specific compound 3-Ethyl-2-morpholin-4-ylpentanoic acid is not directly mentioned in the provided papers, the synthesis and properties of related morpholine derivatives are discussed, which can provide insights into the chemistry of morpholines in general.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid involves a five-step process that includes reductive amination, intramolecular acetalization, and hydrogenation . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which is achieved through cyclization, reduction, and acidification, yielding a 62.3% yield . These methods demonstrate the versatility and complexity of synthetic routes available for morpholine derivatives.
Molecular Structure Analysis
Morpholine derivatives often exhibit interesting structural features. For example, in the compound 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, the morpholine rings adopt chair conformations, and the molecule forms a three-dimensional framework through C—H⋯O interactions in the crystal . This highlights the potential for morpholine derivatives to engage in various intermolecular interactions, which can influence their physical properties and reactivity.
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The synthesis of 3-substituted 2(1H)-pyridones from 4-(4-morpholino)-3-pentenone demonstrates the reactivity of morpholine-containing compounds with carbon acids such as cyanoacetamide and malononitrile . Additionally, the conversion of (S,S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol to other compounds shows the synthetic utility of morpholine derivatives in the context of potential norepinephrine reuptake inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the presence of morpholine rings and their conformations can affect the solubility, boiling point, and stability of these compounds. The intermolecular interactions observed in the crystal structures, such as C—H⋯O interactions, can also play a role in determining the melting points and crystal packing of these compounds . The synthesis papers also suggest that the morpholine derivatives can be compatible with solid-phase peptide synthesis, indicating their potential utility in peptidomimetic chemistry .
Safety And Hazards
Orientations Futures
3-Ethyl-2-morpholin-4-ylpentanoic acid is noted for its diverse applications in scientific research, including drug development, organic synthesis, and pharmaceutical studies2. This suggests that it may have potential for further exploration in these and possibly other areas of research.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
3-ethyl-2-morpholin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUCGUOBULJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-morpholin-4-ylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)
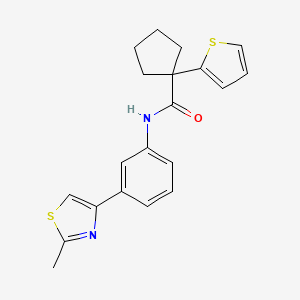
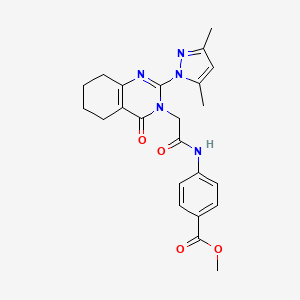
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
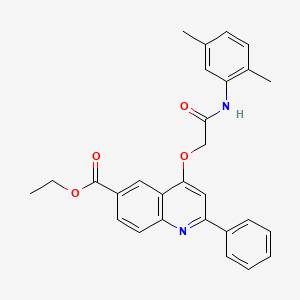
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
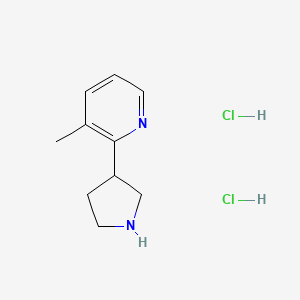
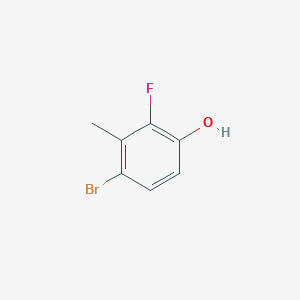
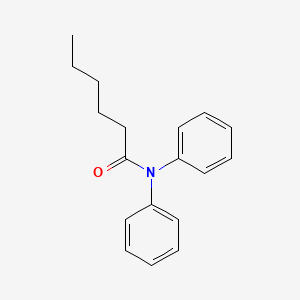
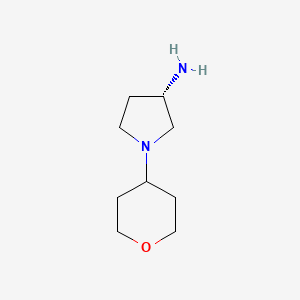
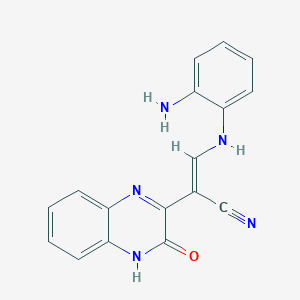
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
